Dimethyl 9h-carbazole-3,6-dicarboxylate
Description
Historical Context of Carbazole (B46965) Derivatives in Advanced Materials Research
The journey of carbazole from a coal tar isolate, first identified in 1872, to a cornerstone of materials science has been remarkable. wikipedia.org Initially, carbazole-based compounds were explored for their use in dyes. mdpi.com However, the 20th and 21st centuries witnessed a surge of interest in their application in organic electronics due to their favorable properties, such as high thermal stability, excellent hole-transport capabilities, and tunable electronic structures. bohrium.commdpi.com
Carbazole derivatives have become integral components in a range of advanced materials:
Organic Light-Emitting Diodes (OLEDs): Their ability to transport holes efficiently and their high photoluminescence quantum yields make them ideal for use as host materials, emitters, and charge-transporting layers in OLEDs. magtech.com.cnmdpi.comuran.ua
Photovoltaics: In the realm of solar energy, carbazoles are used in dye-sensitized solar cells and organic photovoltaics, where their electron-rich nature is highly advantageous. mdpi.comnbinno.comnih.gov
Photorefractive Materials: Polymers like poly(N-vinylcarbazole) (PVK) have been extensively studied and used for their photoconductive properties. mdpi.com
The continuous development of synthetic methodologies has allowed chemists to precisely modify the carbazole skeleton, leading to a vast library of derivatives with fine-tuned properties for specific, high-performance applications. rsc.orgchim.it
Significance of Dicarboxylate Functionalization on the Carbazole Core
The introduction of functional groups onto the carbazole core is a key strategy for tuning its chemical and physical properties. The functionalization at the 3 and 6 positions with dicarboxylate groups, as seen in Dimethyl 9H-carbazole-3,6-dicarboxylate, is particularly significant for several reasons.
The carboxylate moieties act as versatile chemical handles, providing reactive sites for further synthetic transformations. nih.gov This allows the carbazole unit to be incorporated into larger, more complex architectures. For instance, the ester groups can be hydrolyzed to form carboxylic acids, which can then act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or porous coordination cages. osti.govrsc.org The ability to easily functionalize the carbazole core at these positions is crucial for designing materials with specific structural and electronic attributes. nih.gov This strategic derivatization enables the creation of materials with tailored properties for applications ranging from gas storage to catalysis. osti.govrsc.org
Overview of this compound as a Strategic Chemical Intermediate
This compound is primarily valued not as an end-product but as a strategic intermediate in multi-step syntheses. The advancement of carbazole-based materials has often been hindered by the difficulty in producing the necessary ligands on a large scale. osti.gov This compound provides a stable, purifiable, and reactive precursor to overcome such synthetic hurdles.
A key application is in the synthesis of ligands for porous coordination cages. osti.gov The synthesis of the parent 9H-carbazole-3,6-dicarboxylic acid can be challenging and low-yielding. osti.gov A more efficient route involves synthesizing the dimethyl ester derivative, which can be produced in moderate to good yields. osti.gov This ester can then be easily hydrolyzed under basic conditions to yield the free dicarboxylic acid, or it can be used directly in other reactions, such as Ullman couplings, to synthesize more complex ligands. osti.gov
The use of the dimethyl ester form offers practical advantages in solubility and purification compared to the free acid, making it a preferred intermediate for chemists. Its role as a well-characterized building block empowers researchers to design and construct sophisticated supramolecular structures and functional polymers with a high degree of precision. nbinno.comosti.gov
Chemical Compound Data
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C₁₆H₁₃NO₄ nih.gov |
| Molecular Weight | 283.28 g/mol nih.gov |
| CAS Number | 22404-78-0 nih.govchemspider.com |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(=O)OC nih.gov |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 9H-carbazole-3,6-dicarboxylic acid |
Structure
2D Structure
Properties
IUPAC Name |
dimethyl 9H-carbazole-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-15(18)9-3-5-13-11(7-9)12-8-10(16(19)21-2)4-6-14(12)17-13/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIMLJKNXDMHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284789 | |
| Record name | dimethyl 9h-carbazole-3,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22404-78-0 | |
| Record name | NSC39034 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl 9h-carbazole-3,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dimethyl 9h Carbazole 3,6 Dicarboxylate and Precursors
Strategies for Carbazole (B46965) Core Functionalization at the 3,6-Positions
The introduction of carboxylate functionalities at the 3 and 6 positions of the carbazole nucleus is the critical step in synthesizing the target molecule. These positions are electronically activated and susceptible to electrophilic substitution. The two main routes to achieve this disubstitution are through Friedel-Crafts acylation followed by oxidation, or via a halogenated intermediate followed by cyanation and hydrolysis.
The Friedel-Crafts acylation is a classic and direct method for functionalizing the carbazole core. organic-chemistry.orgnih.gov This electrophilic aromatic substitution typically involves reacting 9H-carbazole with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). osti.gov
The reaction readily proceeds at room temperature to produce 3,6-diacetyl-9H-carbazole in excellent yields. osti.gov This intermediate is a key precursor that can be synthesized and scaled in mass quantities for further functionalization. osti.gov
However, the subsequent oxidation of the acetyl groups to carboxylic acids can be challenging, often resulting in low yields and requiring intensive purification workups. osti.gov To circumvent this issue, a protecting group strategy is often employed. The nitrogen of 3,6-diacetyl-9H-carbazole can be functionalized, for example, with a benzyl (B1604629) group. This N-benzylated intermediate allows for a clean and high-yielding haloform reaction to produce 9-benzyl-carbazole-3,6-dicarboxylic acid. osti.gov The protecting group can be removed at a later stage after the esterification of the carboxylates. osti.gov
Table 1: Friedel-Crafts Acylation of 9H-Carbazole
| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|
An alternative and highly efficient route to 9H-carbazole-3,6-dicarboxylic acid involves the conversion of 3,6-dihalo-9H-carbazole precursors. This multi-step pathway begins with the bromination of carbazole to yield 3,6-dibromo-9H-carbazole. mdpi.com This is followed by a palladium-catalyzed cyanation reaction and subsequent hydrolysis of the resulting dinitrile. researchgate.netkaust.edu.sa
This catalytic approach, developed to be reasonably scalable and high-yielding, utilizes zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst system, such as Pd₂(dba)₃ and a phosphine (B1218219) ligand like dppf, to convert 3,6-dibromo-9H-carbazole into 9H-carbazole-3,6-dicarbonitrile. osti.govthieme-connect.com
The hydrolysis of the dinitrile to the corresponding dicarboxylic acid is effectively achieved using a strong base like sodium hydroxide (B78521) (NaOH) with the aid of a copper(I) iodide (CuI) catalyst. researchgate.netthieme-connect.combohrium.com This copper-catalyzed hydrolysis is a key step that facilitates a facile and efficient conversion. thieme-connect.comresearchgate.net
Table 2: Cyanation and Hydrolysis of 3,6-Dibromo-9H-carbazole
| Step | Starting Material | Reagents | Catalyst System | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| Cyanation | 3,6-dibromo-9H-carbazole | Zn(CN)₂ | Pd₂(dba)₃, dppf, Zn, Zn(OAc)₂ | aq. DMF, 100 °C, 20 h | 9H-carbazole-3,6-dicarbonitrile | osti.govresearchgate.net |
Esterification Protocols for Dimethyl 9H-carbazole-3,6-dicarboxylate
Once the 9H-carbazole-3,6-dicarboxylic acid or its N-protected analogue is synthesized, the final step to obtain the target compound is esterification. Standard esterification conditions are typically effective.
In the context of the N-benzyl protected intermediate, esterification of the carboxylate groups is performed before the removal of the protecting group. osti.gov This strategy is crucial because attempting to deprotect the benzyl group while the free carboxylates are present leads to low yields. The esterification can be cleanly performed using reagents like iodomethane (B122720) to yield Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate. osti.govrsc.org Following esterification, the benzyl group can be cleaved rapidly and cleanly with AlCl₃ to afford this compound in moderate to good yields. osti.gov
Direct esterification of 9H-carbazole-3,6-dicarboxylic acid can also be carried out with various alcohols to produce the corresponding diesters. researchgate.net
N-Functionalization Strategies of the Carbazole Nitrogen
The nitrogen atom of the carbazole ring offers a versatile handle for introducing various functional groups, which can be used either as a temporary protecting group or to permanently tune the properties of the final molecule. osti.govresearchgate.net
As mentioned, N-functionalization is a key element in the Friedel-Crafts synthesis pathway. The deprotonation of 3,6-diacetyl-9H-carbazole with a base like potassium hydroxide (KOH) followed by treatment with benzyl bromide allows for the facile and scalable production of 3,6-diacetyl-9-benzyl-carbazole. osti.gov This benzyl group protects the nitrogen during the subsequent oxidation step and can be removed later. osti.gov
Beyond its role as a protecting group, N-functionalization is a common first step for creating diverse carbazole derivatives. osti.gov Aryl groups, such as phenyl or bromophenyl moieties, can be installed on the nitrogen prior to Friedel-Crafts acylation to synthesize a family of N-aryl-carbazole-3,6-dicarboxylic acids. osti.gov These functionalized ligands are used to construct coordination cages with tailored properties. osti.gov
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in the modern synthesis of carbazole derivatives, offering efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. osti.govgoogle.comorganic-chemistry.org
The most prominent catalytic route to the dicarboxylic acid precursor involves a two-step sequence starting from 3,6-dibromo-9H-carbazole. osti.govkaust.edu.sa
Palladium-Catalyzed Cyanation : The conversion of the aryl bromide to a nitrile is a classic cross-coupling reaction. The use of a palladium catalyst, specifically a combination of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a ligand such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), is crucial for the high-yielding formation of 9H-carbazole-3,6-dicarbonitrile from 3,6-dibromo-9H-carbazole and zinc cyanide. osti.govresearchgate.netthieme-connect.com
Copper-Catalyzed Hydrolysis : The subsequent hydrolysis of the stable dinitrile intermediate is significantly accelerated by the addition of a catalytic amount of copper(I) iodide (CuI). researchgate.netthieme-connect.combohrium.com This step transforms the dinitrile into 9H-carbazole-3,6-dicarboxylic acid under basic conditions. thieme-connect.com
These catalytic methods avoid the harsh reagents required in some older synthetic routes, such as organolithium compounds. osti.gov
Scalability and Efficiency Considerations in Synthetic Pathways
The catalytic cyanation and hydrolysis route has been specifically noted for its scalability and excellent yields. osti.govthieme-connect.com This procedure does not require strict inert conditions and is a high-yielding, scalable pathway to the dicarboxylic acid precursor. thieme-connect.com The reagents are commercially available, although some, like zinc cyanide and the palladium catalyst, can be expensive. researchgate.net
The Friedel-Crafts acylation of 9H-carbazole is also described as a reaction that is easily scaled to produce mass quantities of the 3,6-diacetyl-9H-carbazole intermediate. osti.gov The subsequent N-benzylation and haloform oxidation steps are also reported to be facile and scalable. osti.gov This transition-metal-free approach provides a valuable alternative to palladium-catalyzed methods, avoiding the use of pyrophoric or harsh reagents like n-butyllithium (n-BuLi) that make scaling difficult. osti.gov The choice between these two primary routes may depend on factors such as cost of goods, equipment availability, and desired purity profiles for the final application.
Advanced Structural Elucidation of Dimethyl 9h Carbazole 3,6 Dicarboxylate and Its Coordination Complexes
Single-Crystal X-ray Diffraction Analysis of the Compound and its Derivatives
Single-crystal X-ray diffraction stands as the definitive method for determining the atomic arrangement within a crystalline solid. rsc.org This technique offers unparalleled insight into bond lengths, angles, and the spatial relationship between molecules, which are essential for understanding the properties of Dimethyl 9H-carbazole-3,6-dicarboxylate and its derivatives. While a full structural analysis of the title compound is not widely available, data from its close isomer, Dimethyl 9H-carbazole-2,7-dicarboxylate, provides significant insights into its likely structural characteristics. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₃NO₄ |
| Formula Weight | 283.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 29.684 (2) |
| b (Å) | 5.8264 (4) |
| c (Å) | 15.4210 (11) |
| β (°) | 96.252 (3) |
| Volume (ų) | 2651.2 (3) |
| Z | 8 |
Analysis of Carbazole (B46965) Ring System Planarity and Ester Group Conformation
The carbazole core is known for its rigid and planar structure, a feature critical to its electronic properties. nih.gov In the closely related Dimethyl 9H-carbazole-2,7-dicarboxylate, the carbazole ring system is observed to be nearly planar, with a mean deviation from planarity of just 0.037 Å for the non-hydrogen atoms. nih.gov This high degree of planarity is expected to be preserved in the 3,6-disubstituted isomer.
The conformation of the ester groups relative to the carbazole plane is also a key structural feature. In the 2,7-isomer, the two dimethyl ester groups are positioned trans to one another. nih.gov They are slightly tilted out of the mean plane of the carbazole unit, with the dihedral angles between the carbazole system and the ester groups being 8.12 (6)° and 8.21 (5)°. nih.gov This slight twist is a common feature, balancing steric effects and electronic conjugation.
Investigation of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
The way molecules pack in a crystal is governed by a network of non-covalent intermolecular forces. For this compound, hydrogen bonding and π-π stacking are the dominant interactions.
In the crystal structure of the 2,7-isomer, molecules are linked into centrosymmetric dimers by pairs of N—H⋯O hydrogen bonds. nih.gov These interactions involve the hydrogen atom of the carbazole's secondary amine and an oxygen atom from a carboxylate group on an adjacent molecule. These hydrogen-bonded dimers then self-assemble further through π-π stacking interactions. nih.gov Specifically, parallel slipped π–π interactions link the dimers, forming slabs that propagate along the b-axis. nih.gov The geometric parameters of these interactions have been precisely measured. nih.gov
Similarly, π-π interactions are observed in derivatives like Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate, where aryl-aryl interactions between molecules are noted at distances of 3.45 to 3.80 Å. osti.gov
| Interaction Type | Parameter | Value |
|---|---|---|
| π–π Stacking | Inter-centroid distance | 3.6042 (8) Å |
| Inter-planar distance | 3.3437 (5) Å | |
| Slippage | 1.345 Å | |
| Hydrogen Bonding | Type | N—H⋯O |
Spectroscopic Elucidation Techniques in Structural Confirmation
While X-ray diffraction provides a static picture of the solid state, spectroscopic methods confirm the molecular structure in solution and provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl ester protons. The aromatic region would display a pattern characteristic of 3,6-disubstitution, while the N-H proton would likely appear as a broad singlet. The two methyl groups of the esters would give a sharp singlet, integrating to six protons.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 9H-carbazole-3,6-dicarboxylic acid | 12.0 (s, 1H, NH), 8.8 (d, 2H), 8.0 (dd, 2H), 7.6 (d, 2H) | 167.9, 143.1, 127.6, 122.8, 122.2, 122.0, 111.1 | researchgate.net |
| Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate | 9.0 (d, 2H), 8.1 (dd, 2H), 7.8 (d, 2H), 7.2 (m, 5H, benzyl), 5.8 (s, 2H, CH₂), 3.9 (s, 6H, OCH₃) | Not provided | osti.gov |
Mass Spectrometry (MS and HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₃NO₄), the exact molecular weight is 283.28 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) would confirm the elemental formula by providing a highly accurate mass measurement. For the parent diacid, 9H-carbazole-3,6-dicarboxylic acid, the [M+H]⁺ ion was calculated to be 256.06043 and found to be 256.05979, confirming its formula. researchgate.net A similar level of accuracy would be expected for the title diester.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A sharp peak corresponding to the N-H bond stretch is expected around 3400 cm⁻¹. derpharmachemica.com A strong absorption band representing the C=O stretch of the ester groups should appear around 1680-1720 cm⁻¹. derpharmachemica.comsemanticscholar.org This is distinct from the broader C=O stretch of a carboxylic acid, which is seen at a lower frequency (around 1673 cm⁻¹) in the parent diacid due to hydrogen bonding. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound | Reference |
|---|---|---|---|---|
| Amine (N-H) | Stretch | ~3409 | 9H-Carbazole-3-carboxylic acid methyl ester | derpharmachemica.com |
| Ester (C=O) | Stretch | ~1682 | 9H-Carbazole-3-carboxylic acid methyl ester | derpharmachemica.com |
| Carboxylic Acid (C=O) | Stretch | ~1673 | 9H-carbazole-3,6-dicarboxylic acid | researchgate.net |
Advanced Diffraction Studies of Self-Assembled Architectures
The intricate three-dimensional arrangements of this compound and its derivatives, crucial for understanding their material properties, have been elucidated through advanced diffraction techniques, primarily single-crystal X-ray diffraction. These studies provide profound insights into the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the formation of their supramolecular architectures.
Detailed crystallographic analyses have been successfully performed on precursors, coordination complexes, and isomeric analogs of this compound. While comprehensive diffraction data for the self-assembled structure of this compound itself is not extensively detailed in the available literature, the structural elucidation of closely related compounds offers significant understanding of its expected solid-state behavior.
A key precursor, Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate, has been crystallized and its structure determined, revealing important intermolecular interactions. rsc.orgosti.gov The packing of this molecule in the solid state is characterized by aryl-aryl interactions, with π-π stacking distances ranging from 3.45 to 3.80 Å. osti.gov Specifically, the packing diagram of Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate showcases notable π-π interactions between molecules, which are instrumental in the formation of its crystalline lattice. rsc.org
Table 1: Crystal Data and Structure Refinement for Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate
| Parameter | Value |
| Empirical formula | C23H19NO4 |
| Formula weight | 373.40 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 11.9548(5) |
| b (Å) | 11.9760(5) |
| c (Å) | 12.5927(5) |
| α (°) | 90 |
| β (°) | 98.639(2) |
| γ (°) | 90 |
| Volume (ų) | 1782.11(13) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.391 |
| Absorption coefficient (mm⁻¹) | 0.095 |
| F(000) | 784 |
Note: This data is for a precursor to the main compound of interest and is used to infer structural properties.
Furthermore, the coordination chemistry of the carbazole-3,6-dicarboxylate ligand has been explored, leading to the formation of intricate coordination cages. An example is the copper-based cage, Cu12(9-benzyl-cdc)12, whose structure has been resolved by single-crystal X-ray diffraction. osti.gov The packing of these cages is influenced by π-π interactions between the benzyl (B1604629) groups of adjacent cages, with benzyl-to-benzyl distances of 3.96 Å, as well as interactions between the benzyl groups and the carbazole moieties. osti.gov
For comparative analysis, the crystal structure of an isomer, Dimethyl 9H-carbazole-2,7-dicarboxylate, provides valuable insights into the types of interactions that can be expected. nih.gov In this related compound, molecules are linked by pairs of N—H⋯O hydrogen bonds, forming inversion dimers. These dimers are further connected through parallel slipped π–π interactions, with an inter-centroid distance of 3.6042(8) Å and an inter-planar distance of 3.3437(5) Å. nih.gov
Table 2: Crystal Data and Structure Refinement for Dimethyl 9H-carbazole-2,7-dicarboxylate
| Parameter | Value |
| Empirical formula | C16H13NO4 |
| Formula weight | 283.27 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P21/n |
| a (Å) | 29.684(2) |
| b (Å) | 5.8264(4) |
| c (Å) | 15.4210(11) |
| α (°) | 90 |
| β (°) | 96.252(3) |
| γ (°) | 90 |
| Volume (ų) | 2651.2(3) |
| Z | 8 |
| Density (calculated) (Mg/m³) | 1.419 |
| Absorption coefficient (mm⁻¹) | 0.103 |
| F(000) | 1184 |
Note: This data is for an isomer of the main compound and provides a comparative structural model.
Research Applications in Supramolecular Chemistry and Advanced Materials
Integration into Metal-Organic Frameworks (MOFs) and Porous Coordination Cages (PCCs)
The dicarboxylate functionality of the carbazole (B46965) core makes it an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and Porous Coordination Cages (PCCs). These materials are renowned for their high porosity and tunable structures, making them suitable for applications in gas storage and separation.
Design Principles for Carbazole-Dicarboxylate Linkers in MOFs
The design of MOFs using carbazole-dicarboxylate linkers is guided by several key principles aimed at controlling the resulting framework's topology and properties. The rigid and linear nature of the 3,6-disubstituted carbazole backbone helps in the formation of predictable and stable network structures. One design strategy involves a "backfolded" approach, where bulky functional groups are attached to the carbazole unit as side arms. This design prevents steric hindrance that could disrupt the formation of the desired framework.
Exploration of Structural Stability in MOF and PCC Architectures
In the context of PCCs, which are discrete molecular assemblies, inter-cage interactions play a crucial role in their stability. The use of functionalized carbazole-dicarboxylate ligands has been shown to enhance these interactions. For example, the introduction of a benzyl (B1604629) group at the 9-position of the carbazole ring leads to aryl-aryl interactions between adjacent cages in the solid state. osti.gov These interactions contribute to increased thermal stability compared to unfunctionalized carbazole-based cages. osti.gov Studies on a copper-based PCC, Cu12(9-benzyl-cdc)12, demonstrated that these aryl-aryl interactions are key to its unprecedented thermal stability for a carbazole-based cage. osti.gov However, it has also been observed that some zirconium-based MOFs with carbazole linkers can experience partial framework collapse upon activation, a process that involves the removal of solvent molecules from the pores. udel.edu In some cases, post-synthetic thermal treatment can improve the crystallinity and stability of the framework. udel.edu
Studies on Gas Adsorption and Separation Properties in Carbazole-based Frameworks
The porous nature of MOFs and PCCs constructed from carbazole-dicarboxylate linkers makes them promising materials for gas adsorption and separation. The pore size, shape, and chemical environment of these materials can be tuned to selectively adsorb certain gases.
Research on a copper-based porous coordination cage, Cu12(9-benzyl-cdc)12, which is derived from a precursor of Dimethyl 9h-carbazole-3,6-dicarboxylate, has provided insights into its gas adsorption properties. osti.govrsc.org The CO2 adsorption capabilities of this material were investigated, and it was found that the activation temperature significantly impacts the pore volume and, consequently, the amount of gas that can be adsorbed. rsc.org The following table summarizes the effect of activation temperature on the pore volume as determined by CO2 uptake. rsc.org
| Activation Temperature (°C) | Pore Volume (cm³/g) |
| 25 | ~0.05 |
| 50 | ~0.10 |
| 75 | ~0.15 |
| 100 | ~0.18 |
| 125 | ~0.20 |
| 150 | ~0.22 |
| 175 | ~0.23 |
| 200 | ~0.24 |
These findings highlight the potential of carbazole-based frameworks in applications such as carbon capture. The ability to tailor the framework's properties through the design of the organic linker is a key advantage in developing materials for specific gas separation tasks. Furthermore, the synthesis of porous polycarbazole networks has been explored for CO2 capture, with some materials exhibiting superior CO2 uptake capacities. nih.gov
Role in Organic Electronics and Optoelectronic Devices
The carbazole core is an electron-rich aromatic system, which imparts excellent hole-transporting properties to its derivatives. This makes this compound and related compounds valuable components in the fabrication of organic electronic and optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells.
Development as Hole-Transporting Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells
Carbazole derivatives are widely recognized for their high hole mobility and thermal stability, making them excellent candidates for Hole-Transporting Materials (HTMs) in OLEDs and perovskite solar cells (PSCs). nih.gov The function of an HTM is to efficiently transport positive charge carriers (holes) from the anode to the emissive layer in an OLED or to the perovskite layer in a solar cell.
The molecular structure of carbazole-based HTMs can be readily modified to fine-tune their electronic properties. For instance, creating donor-acceptor (D-A) type structures by introducing electron-withdrawing groups can enhance molecular interactions and improve device performance. rsc.org In PSCs, carbazole-based HTMs have been shown to yield high power conversion efficiencies. For example, a D-A type carbazole derivative, when used as an HTM, resulted in a PSC with a power conversion efficiency of 20.40%. rsc.org Another study demonstrated that a carbazole-based self-assembled monolayer used as a hole transport layer in a Sn/Pb-based perovskite solar cell achieved a record efficiency of 19.51%. rsc.org
The performance of these devices is highly dependent on the properties of the HTM. The table below presents a comparison of performance for perovskite solar cells using different carbazole-based HTMs. rsc.orgrsc.org
| HTM | Power Conversion Efficiency (%) |
| KZRD (D-A type carbazole derivative) | 20.40 |
| Br-2PACz (carbazole-based SAM) | 19.51 |
| 2PACz (carbazole-based SAM) | 18.44 |
In the realm of OLEDs, carbazole derivatives are utilized both as host materials in the emissive layer and as hole-transporting layers. Their high triplet energy makes them suitable hosts for phosphorescent emitters, enabling the fabrication of highly efficient devices. mdpi.com Non-doped deep-blue OLEDs have been developed using carbazole-π-imidazole derivatives, achieving a maximum external quantum efficiency of 4.43%. nih.gov
Incorporation into Conjugated Polymers for Electronic Applications
This compound can serve as a monomer for the synthesis of conjugated polymers. These polymers, which feature a backbone of alternating single and double bonds, exhibit semiconducting properties and are of great interest for applications in organic electronics. mdpi.com The carbazole unit, when incorporated into the polymer chain, contributes its excellent hole-transporting characteristics and thermal stability. iau.ir
The electronic and optical properties of these carbazole-containing polymers can be tuned by copolymerizing the carbazole monomer with other aromatic units. This approach allows for the modulation of the polymer's bandgap and energy levels to suit specific applications, such as the active layer in organic photovoltaic (OPV) devices. For example, donor-acceptor copolymers incorporating carbazole and diketopyrrolopyrrole units have been synthesized and studied for their optoelectronic properties and performance in OPV devices. nih.gov
The properties of these conjugated polymers are influenced by the length of the polymer chain and the nature of the comonomers. The table below summarizes the opto-electrochemical properties of a series of carbazole and diketopyrrolopyrrole-based oligomers of increasing length. nih.gov
| Compound | Maximum Absorption (nm) | Optical Bandgap (eV) |
| Os1 | 598 | 1.75 |
| Os2 | 603 | 1.71 |
| Os3 | 645 | 1.66 |
| Os4 | 650 | 1.64 |
| Os5 | 652.5 | 1.63 |
| P1 (Polymer) | 658 | 1.60 |
As the conjugation length increases from the oligomers (Os1-Os5) to the polymer (P1), a red-shift in the maximum absorption is observed, along with a decrease in the optical bandgap. This demonstrates the tunability of the electronic properties of these materials through synthetic design, a key advantage for their application in electronic devices.
Structure-Property Relationships in Carbazole-based Optoelectronic Materials
The inherent electronic characteristics of the carbazole moiety, such as its planarity, rigidity, and strong electron-donating nature, make it a foundational component in materials designed for optoelectronic applications. rsc.org The relationship between the molecular structure of carbazole derivatives and their resulting optoelectronic properties is a subject of intensive research, with a particular focus on how substitutions on the carbazole core can tune these properties for specific applications like organic light-emitting diodes (OLEDs) and photovoltaics. rsc.orgresearchgate.net
Functionalization at the 3,6-positions of the carbazole ring is a key strategy for modulating the electronic structure and photophysical behavior of these materials. rsc.org Introducing electron-withdrawing or electron-donating groups at these positions directly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, attaching electron-accepting groups, such as the dicarboxylate moieties in this compound, to the electron-donating carbazole core creates a donor-acceptor (D-A) architecture. This arrangement is crucial for promoting intramolecular charge transfer (ICT), a phenomenon that governs the material's absorption and emission characteristics. rsc.orgmdpi.com
The structural adaptability of 3,6-substituted carbazoles allows for the fine-tuning of energy levels to optimize performance in electronic devices. researchgate.net By carefully selecting the substituent groups, researchers can engineer the band gap of the material, which in turn determines the color and efficiency of light emission in OLEDs or the light-harvesting capabilities in solar cells. The integration of a hole-transporting unit like carbazole with an electron-transporting moiety is beneficial for balancing charge transport within a device layer. researchgate.net Computational studies, often employing density functional theory (DFT), have been instrumental in understanding how the linking topology (e.g., 2,7- vs. 3,6-substitution) affects the electronic properties of carbazole-based systems. rsc.org
Table 1: Influence of Carbazole Functionalization on Optoelectronic Properties
| Structural Modification | Resulting Property Change | Application Relevance |
|---|---|---|
| Substitution at 3,6-positions | Alters HOMO/LUMO energy levels, tunes band gap. | Optimization of emission color in OLEDs, light absorption in photovoltaics. |
| Creation of Donor-Acceptor (D-A) Systems | Promotes Intramolecular Charge Transfer (ICT). | Enhances photostability and luminous efficiency. rsc.org |
| Integration with Triarylboranes | Creates bipolar materials with high triplet energy. | Improved performance and efficiency in phosphorescent OLEDs. rsc.org |
| Polymerization of 2,7-carbazole units | Leads to conjugated polymers with high hole mobility. | Development of active components for transistors and solar cells. acs.org |
Contributions to Non-linear Optical (NLO) Materials Research as Chromophore Linkers
Carbazole derivatives are increasingly recognized for their significant potential in the field of non-linear optics (NLO), where materials interact intensely with light to produce effects like frequency doubling or multiphoton absorption. du.ac.irnih.gov These properties are critical for applications in optical data storage, signal processing, and advanced imaging. jhuapl.edu The core structure of this compound serves as an excellent scaffold for constructing "push-pull" systems, where the electron-donating carbazole core is linked to electron-accepting units, enhancing the molecule's NLO response. mdpi.com
In this context, carbazole-dicarboxylates act as versatile chromophore linkers. By incorporating these molecules as building blocks in larger structures, such as coordination polymers or metal-organic frameworks (MOFs), their inherent NLO properties can be retained and even amplified. mdpi.com This strategy addresses common limitations of purely organic NLO dyes, such as poor thermal stability and performance degradation due to aggregation at high concentrations.
Research into carbazole-based NLO materials often involves designing molecules where the carbazole donor is connected via a π-conjugated spacer to an acceptor unit. mdpi.com This D–π–A configuration facilitates efficient charge transfer from the donor to the acceptor upon photoexcitation, which is a key mechanism for a strong NLO response. Theoretical and experimental studies, including Z-scan measurements on compounds like 9H-Carbazole-3,6-dicarboxaldehyde, have demonstrated that these materials can exhibit high nonlinear absorption and refraction, making them candidates for optical limiting and switching devices. du.ac.ir The analysis of HOMO-LUMO distributions confirms that charge shifts from the carbazole donor to the acceptor units via the π-linker, a desirable characteristic for NLO materials. mdpi.com
Table 2: Research Findings on Carbazole Derivatives in NLO Materials
| Carbazole Derivative Type | NLO Property Investigated | Key Finding | Potential Application |
|---|---|---|---|
| 9H-Carbazole-3,6-dicarboxaldehyde | Nonlinear absorption and refraction (Z-scan) | High nonlinear optical phase change and saturation absorption observed. du.ac.ir | Optical limiting, mode-locking devices. du.ac.ir |
| Quinoline-Carbazole Systems (D-A-D-π-A) | Hyperpolarizability (β) | NLO response is strongly dependent on the acceptor units and π-conjugated linker. nih.gov | High-tech optical devices. nih.gov |
| Carbazole-Derived Chromophore Linkers | Multiphoton Absorption (MPA) | Integration into coordination polymers can enhance MPA cross-sections by orders of magnitude. | Optoelectronics, photodynamic therapy. |
Utilization as Versatile Building Blocks in Complex Organic Synthesis and Functionalization
This compound and its parent acid, 9H-Carbazole-3,6-dicarboxylic acid, are highly valuable as versatile and tunable building blocks in organic synthesis. osti.gov Their rigid, planar structure and the presence of functionalizable groups at the 3,6- and 9-positions allow them to be used as precursors for a wide range of more complex molecules and supramolecular assemblies. rsc.orggoogle.com
A significant application of these compounds is in the synthesis of porous coordination cages and metal-organic frameworks (MOFs). osti.govgoogle.com In this role, the dicarboxylate groups act as ligand sites, coordinating with metal ions to form discrete, cage-like structures or extended, porous networks. The carbazole unit itself provides structural rigidity and can be further functionalized (for example, at the 9-position with a benzyl group) to tune the solubility, thermal stability, and guest-binding properties of the final assembly. osti.gov Synthetic routes have been developed to produce these carbazole-dicarboxylate ligands in high yields without the need for pyrophoric reagents or transition metal catalysts. osti.gov
The adaptability of the carbazole-3,6-dicarboxylate scaffold makes it a key intermediate for creating a library of compounds for various scientific investigations. mdpi.com For instance, derivatives such as Dimethyl 6-amino-1-methyl-9H-carbazole-2,3-dicarboxylate are synthesized from corresponding nitro compounds, expanding the range of available functionalized carbazole building blocks for medicinal chemistry or materials science. mdpi.com The ability to systematically modify the core structure allows for the deliberate design of materials with tailored properties, validating the use of this compound as a foundational component in the construction of advanced functional materials. osti.govgoogle.com
Table 3: Synthetic Utility of this compound and Related Compounds
| Precursor Compound | Synthetic Target | Key Features of Synthesis/Application |
|---|---|---|
| 9H-Carbazole-3,6-dicarboxylic acid | Dipropyl 9H-carbazole-3,6-dicarboxylate | Esterification in 1-propanol; used as a ligand for MOFs. google.com |
| 9-Benzyl-carbazole-3,6-dicarboxylic acid | This compound | Esterification followed by debenzylation with AlCl₃. osti.gov |
| Dimethyl 1-methyl-6-nitro-9H-carbazole-2,3-dicarboxylate | Dimethyl 6-amino-1-methyl-9H-carbazole-2,3-dicarboxylate | Catalytic transfer hydrogenation using hydrazine monohydrate and Pd/C. mdpi.com |
| 3,6-Diacetyl-9H-carbazole | 9-Benzyl-carbazole-3,6-dicarboxylic acid | Protection of the N-H position followed by oxidation of acetyl groups. osti.gov |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like Dimethyl 9h-carbazole-3,6-dicarboxylate to predict their geometries, electronic properties, and reactivity.
DFT calculations can determine the optimized molecular geometry by finding the lowest energy arrangement of atoms. From this, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and its potential applications in optoelectronics. A smaller HOMO-LUMO gap generally implies a higher reactivity and the ability to absorb light at longer wavelengths.
For carbazole (B46965) derivatives, DFT studies have shown that the distribution of HOMO and LUMO orbitals is critical for their function in devices like dye-sensitized solar cells (DSSCs). jnsam.com Typically, the HOMO is localized on the electron-donating carbazole core, while the LUMO is distributed across the electron-accepting parts of the molecule. In this compound, the carbazole moiety acts as the electron-donating part, and the dicarboxylate groups have an electron-withdrawing nature.
Reactivity descriptors, derived from DFT calculations, can provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). jnsam.com These parameters help in understanding how the molecule will interact with other chemical species. For instance, a higher chemical hardness indicates lower reactivity.
While specific DFT studies solely focused on this compound are not extensively documented in publicly available literature, the principles can be illustrated with data from similar carbazole-based systems. The following table presents hypothetical DFT-calculated electronic properties based on typical values for carbazole derivatives.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (Eg) | 3.7 eV | Indicates chemical reactivity and optical properties. |
| Electronegativity (χ) | 3.95 eV | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | 1.85 eV | A measure of resistance to change in electron distribution or charge transfer. |
Molecular Dynamics (MD) Simulations of Supramolecular Assemblies
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can provide insights into how individual molecules interact and self-assemble into larger, ordered structures known as supramolecular assemblies. These simulations are crucial for understanding the material's bulk properties, such as its crystal packing and thin-film morphology, which are important for its performance in electronic devices.
The formation of these assemblies is driven by non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. In the case of this compound, the N-H group can participate in hydrogen bonding, while the planar carbazole core is prone to π-π stacking interactions. The ester groups can also influence the packing arrangement.
MD simulations can predict how these molecules will arrange themselves in different environments, such as in a solvent or on a surface. By simulating the system over time, researchers can observe the dynamic process of self-assembly and identify the most stable supramolecular structures. This information is valuable for designing materials with desired solid-state properties. For instance, the efficiency of charge transport in an organic semiconductor is highly dependent on the molecular packing in the solid state.
While specific MD simulation studies on the supramolecular assembly of this compound are not readily found in the literature, the principles are well-established for similar π-conjugated molecules. rsc.org The following table outlines the key intermolecular interactions that would be investigated in an MD simulation of this compound.
Table 2: Key Intermolecular Interactions in the Supramolecular Assembly of this compound
| Interaction Type | Participating Groups | Significance in Assembly |
|---|---|---|
| Hydrogen Bonding | N-H group and Carbonyl oxygen of the ester | Provides directionality and strength to the assembly. |
| π-π Stacking | Planar carbazole rings | Crucial for charge transport in electronic applications. |
| van der Waals Forces | Entire molecule | Contribute to the overall cohesion of the assembly. |
Computational Design of Carbazole-based Materials with Tailored Properties
Computational design involves using theoretical calculations to predict the properties of new, yet-to-be-synthesized molecules and materials. For carbazole-based materials, this approach is instrumental in tailoring their properties for specific applications, such as organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.net
Starting with a core structure like this compound, computational chemists can systematically modify its chemical structure by adding different functional groups and then calculate how these modifications affect the electronic and optical properties. For example, by introducing various electron-donating or electron-withdrawing groups at different positions on the carbazole ring, it is possible to tune the HOMO and LUMO energy levels, the HOMO-LUMO gap, and consequently, the absorption and emission wavelengths of the material.
This in silico screening process allows for the rapid evaluation of a large number of candidate molecules, identifying the most promising ones for synthesis and experimental characterization. This significantly accelerates the materials discovery process and reduces the costs associated with trial-and-error laboratory work.
For instance, if the goal is to design a blue-emitting material for an OLED, computational methods can be used to find modifications to the this compound structure that result in a wide HOMO-LUMO gap, which is typically associated with blue emission. Conversely, for applications in solar cells, the goal might be to design a material with a narrow HOMO-LUMO gap to maximize the absorption of sunlight.
The following table illustrates how computational design could be used to tailor the properties of materials derived from a this compound scaffold for different optoelectronic applications.
Table 3: Computational Design Strategies for Tailoring Properties of this compound Derivatives
| Target Application | Desired Property | Computational Design Approach | Example Modification |
|---|---|---|---|
| Organic Light-Emitting Diode (OLED) - Blue Emitter | Wide HOMO-LUMO gap | Introduce strong electron-donating groups on the carbazole nitrogen and electron-withdrawing groups on the phenyl rings. | Alkylation of the nitrogen and addition of cyano groups. |
| Organic Photovoltaic (OPV) - Donor Material | Narrow HOMO-LUMO gap, broad absorption spectrum | Extend the π-conjugation of the carbazole core. | Fusing aromatic rings to the carbazole backbone. |
| Sensor - Electron-rich Analyte Detection | Strong electron-accepting character | Introduce strong electron-withdrawing groups. | Replacing the methyl esters with more electronegative groups. |
Future Research Directions and Perspectives
Novel Synthetic Routes for Diverse Carbazole (B46965) Functionalization
While traditional methods for synthesizing the carbazole skeleton, such as the Graebe-Ullman or Clemo-Perkin methods, have been foundational, the future lies in developing more efficient, versatile, and environmentally benign synthetic pathways. researchgate.netnih.gov A key area of future research will be the continued exploration of transition-metal-catalyzed C-H activation. chim.it This approach offers a powerful tool for regioselective functionalization, allowing direct introduction of various substituents onto the carbazole core without the need for pre-functionalized starting materials. chim.it
Further research into Lewis acid-catalyzed cascade annulation reactions is expected to yield highly substituted carbazole scaffolds through efficient bond-forming sequences. nih.govrsc.org These methods, including Friedel–Crafts arylation, electrocyclization, and intramolecular cyclizations, provide access to complex carbazole derivatives from readily available precursors. nih.gov A specific route for Dimethyl 9H-carbazole-3,6-dicarboxylate has been developed involving the deprotection of a benzyl (B1604629) group from its precursor, Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate, using AlCl3. osti.gov However, developing more direct, high-yielding, and scalable syntheses for this specific compound and its analogues remains a significant goal. researchgate.netrsc.org
Future synthetic strategies will likely focus on:
Atom-Economic Reactions: Developing routes that maximize the incorporation of atoms from reactants into the final product, reducing waste.
Photocatalysis and Electrosynthesis: Utilizing light or electricity to drive carbazole-forming reactions under mild conditions.
Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient production of carbazole derivatives.
| Synthetic Strategy | Key Advantages | Potential Research Focus |
| C-H Activation | High regioselectivity, atom economy. chim.it | Expanding the scope of compatible functional groups. |
| Lewis Acid Catalysis | Access to complex scaffolds, cascade reactions. nih.gov | Development of novel, recyclable Lewis acid catalysts. |
| Protecting Group Strategy | High-yielding synthesis of specific derivatives. osti.gov | Finding more efficient deprotection methods. |
| Palladium-Catalyzed C-N Bond Formation | Synthesis of amorphous materials with high thermal stability. researchgate.net | Exploring alternative, less expensive metal catalysts. |
Advanced Applications in Emerging Materials Technologies
The inherent photophysical properties of the carbazole nucleus make it an ideal candidate for a wide range of advanced materials. nih.gov this compound, as a versatile linker, is particularly promising for the construction of porous coordination cages and metal-organic frameworks (MOFs). osti.govrsc.orgnih.gov Future research will focus on designing these materials for specific applications such as gas storage and separation, catalysis, and chemical sensing.
The field of organic electronics represents a significant frontier for carbazole derivatives. Their use as host materials for phosphorescent organic light-emitting diodes (OLEDs), components in organic photovoltaics (OPVs), and as organic luminophores is an active area of investigation. mdpi.com Research into carbazole-based materials with ultra-long room-temperature phosphorescence (URTP) is opening doors for applications in anti-counterfeiting technologies, bioimaging, and security printing. acs.orgmdpi.com The rigid, conjugated structure of carbazoles is central to achieving these afterglow properties. mdpi.com
Emerging applications to be explored include:
Chemosensors: The fluorescent properties of carbazole derivatives can be harnessed to develop highly sensitive and selective sensors for ions and small molecules. nih.gov
Fluorescent Gold Nanoparticles: Carbazole-based molecules can act as reducing and capping agents in the green synthesis of fluorescent gold nanoparticles with tailored morphologies. nih.gov
Nitrogen-Rich Carbons: Cyanated carbazole derivatives, such as 9-Vinyl-9H-carbazole-3,6-dicarbonitrile, can serve as precursors for nitrogen-rich carbon materials for energy storage applications. mdpi.com
| Application Area | Role of Carbazole Derivative | Future Research Goal |
| Porous Materials (MOFs, Cages) | Organic linker/ligand. osti.govrsc.org | Tuning pore size and functionality for selective guest binding. |
| Organic Electronics (OLEDs, OPVs) | Host material, luminophore. mdpi.com | Enhancing charge transport and photoluminescence quantum yield. |
| Afterglow Materials (URTP) | Phosphorescent emitter. acs.org | Achieving longer afterglow durations and color tunability. |
| Sensors | Fluorescent probe. nih.gov | Improving sensitivity, selectivity, and response time. |
Rational Design Strategies for Enhanced Performance and Functionality
The future of carbazole chemistry will heavily rely on the rational design of molecules to achieve desired properties. By strategically modifying the carbazole core, particularly at the 3, 6, and 9 positions, researchers can fine-tune the electronic, optical, and biological properties of the resulting compounds. nih.gov For instance, introducing electron-withdrawing groups at the 3 and 6 positions can enhance the hydrogen-bond-donating ability of the N-H group, leading to stronger binding affinities in synthetic receptors. nih.gov
In the context of materials science, computational modeling will play a pivotal role in predicting how structural modifications affect material performance. For example, designing carbazole derivatives with highly twisted conformations can enhance spin-orbit coupling, which is crucial for efficient room-temperature phosphorescence. acs.org Structure-activity relationship (SAR) studies will continue to be essential in medicinal chemistry for optimizing the biological activity of carbazole derivatives, whether as anticancer, antimicrobial, or antioxidant agents. frontiersin.orgnih.govnih.gov
Key design strategies for future research include:
Molecular Rigidity and Flexibility: Introducing rigidifying elements or, conversely, flexible linkers to control molecular conformation and influence properties like binding affinity and cytotoxic activity. nih.govfrontiersin.org
Functional Group Manipulation: Systematically altering substituents on the carbazole ring to modulate solubility, thermal stability, and photophysical characteristics. osti.govnih.gov
Supramolecular Assembly: Designing carbazole units that can self-assemble into well-defined nanostructures through non-covalent interactions like hydrogen bonding and π–π stacking. nih.gov
Synergistic Approaches Combining Computational and Experimental Research
The integration of computational and experimental methods is becoming indispensable for accelerating the discovery and development of new carbazole-based materials and molecules. nih.gov Density Functional Theory (DFT) and other computational techniques can provide deep insights into reaction mechanisms, electronic structures, and photophysical properties, guiding experimental efforts and explaining observed phenomena. researchgate.netnih.gov
For example, computational studies can be used to investigate the mechanisms of catalyzed reactions for carbazole synthesis, helping to optimize reaction conditions and predict outcomes. researchgate.net In materials design, theoretical modeling can predict the properties of yet-to-be-synthesized carbazole derivatives, allowing researchers to prioritize synthetic targets with the highest potential for specific applications. researchgate.net This synergistic approach unravels complex processes, such as the formation of gold nanoparticles using carbazole reducing agents, by combining experimental observations with theoretical calculations of absorption and emission bands. nih.gov
Future research will see an even tighter integration of these approaches:
High-Throughput Virtual Screening: Using computational methods to screen large virtual libraries of carbazole derivatives for promising candidates before committing to laboratory synthesis.
Machine Learning: Employing machine learning algorithms to identify complex structure-property relationships from large experimental and computational datasets, enabling the predictive design of new materials.
Mechanistic Investigations: Combining spectroscopic and electrochemical experiments with quantum chemical calculations to elucidate detailed reaction pathways and excited-state dynamics.
By embracing these future research directions, the scientific community can unlock the full potential of this compound and the broader family of carbazole derivatives, paving the way for innovations in materials science, electronics, and medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
